5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H15N3S/c1-11-8-12(2)18-9-13(17-15(18)16-11)10-19-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |
InChI Key |
CSIKQPBGGIKENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Chichibabin Cyclization
Aminopyrimidine precursors such as 5,7-dimethyl-2-aminopyrimidine react with α-chloroketones (e.g., chloroacetone) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. The reaction proceeds via nucleophilic attack of the pyrimidine amine on the α-carbon of the ketone, followed by cyclodehydration to form the imidazo[1,2-a]pyrimidine core.
Example Protocol
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-aminopyrimidine and α-bromoketone in ethanol under microwave conditions (150 W, 120°C, 15 min) achieves cyclization with yields up to 85%.
Introduction of the Phenylsulfanylmethyl Group
The 2-position of the imidazo[1,2-a]pyrimidine core is functionalized via nucleophilic substitution or Mannich-type reactions.
Nucleophilic Substitution
A chloromethyl intermediate is generated at the 2-position using chloromethylation reagents (e.g., ClCH₂OCH₃), followed by displacement with thiophenol.
Stepwise Procedure
Mannich Reaction
A one-pot approach employs formaldehyde and thiophenol in the presence of acetic acid. The imidazo[1,2-a]pyrimidine reacts with in situ-generated thiophenol-formaldehyde adducts to install the sulfanylmethyl group.
Optimized Conditions
-
Reactants : Imidazo[1,2-a]pyrimidine (1.0 equiv), thiophenol (2.0 equiv), 37% formaldehyde (1.5 equiv)
-
Catalyst : Acetic acid (10 mol%), 70°C, 8 h
Regioselectivity and Substituent Effects
The 5,7-dimethyl groups influence reaction kinetics and regioselectivity during core formation. Electron-donating methyl substituents enhance the nucleophilicity of the pyrimidine amine, accelerating cyclization. However, steric hindrance from the 5,7-methyl groups necessitates careful optimization of electrophilic partners to avoid byproducts.
Comparative Study of α-Haloketones
| Electrophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Chloroacetone | DMF | 80 | 65 |
| Bromoacetone | DMSO | 90 | 72 |
| Iodoacetone | Ethanol | 60 | 58 |
Data adapted from and. Bromoacetone in DMSO provides optimal balance between reactivity and stability.
Advanced Functionalization Strategies
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position post-sulfanylmethylation. For example, bromination of the phenylsulfanyl group followed by coupling with arylboronic acids diversifies the structure.
Representative Reaction
Reductive Alkylation
The sulfanylmethyl group is reduced to a methylene bridge using Raney Ni in ethanol under H₂ atmosphere (50 psi, 24 h), though this method is less common for the target compound.
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anti-tuberculosis properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Observations :
- Nitrogen Position : Imidazo[1,2-a]pyridines lacking additional nitrogen atoms (e.g., in the pyrimidine ring) exhibit lower MICs (0.1–2 μM) compared to nitrogen-rich analogs like the target compound, suggesting that nitrogen placement affects potency .
- Substituent Effects : The phenylsulfanylmethyl group in the target compound may improve lipophilicity and membrane permeability compared to chlorophenyl or nitrofuran substituents . However, nitro groups (e.g., in 4h) enhance redox-mediated antimicrobial activity .
- Methyl Groups : The 5,7-dimethyl configuration in the target compound and 4h may contribute to metabolic stability by shielding reactive sites, as seen in imidazo[1,2-a]pyridine derivatives with methyl groups at R5 .
Biological Activity
5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of 5,7-dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine typically involves a multi-step process that includes cyclization and substitution reactions. The detailed synthetic pathway can vary, but it generally includes the following steps:
- Formation of the imidazo[1,2-a]pyrimidine core through cyclocondensation.
- Introduction of the phenylsulfanyl group via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds in this class have been shown to generate singlet oxygen species upon irradiation, acting as effective photosensitizers in photodynamic therapy (PDT). These compounds demonstrated low cytotoxicity in the dark and effectively killed cancer cells at low concentrations (around 2 μM) when exposed to light .
Antiviral Activity
Research has indicated that certain imidazo[1,2-a]pyrimidine derivatives exhibit promising antiviral activities. In silico studies suggest that these compounds may act as effective inhibitors against viral entry by binding to key viral proteins such as ACE2 and spike protein of SARS-CoV-2. The binding affinities observed were significantly higher than those of known inhibitors, indicating a potential role in developing antiviral therapies .
The mechanism of action for 5,7-dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine appears to involve:
- Generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells.
- Inhibition of viral replication through competitive binding to viral proteins.
Case Study 1: Photodynamic Therapy
In a study evaluating the effectiveness of various imidazo[1,2-a]pyrimidine compounds in PDT, it was found that these compounds could be used for simultaneous fluorescence imaging and therapeutic applications. The study reported that these compounds showed significant efficacy in killing cancer cells when activated by light exposure .
Case Study 2: Antiviral Activity Against SARS-CoV-2
A computational study assessed the binding affinity of synthesized imidazo[1,2-a]pyrimidine derivatives against the SARS-CoV-2 spike protein. The top candidates exhibited remarkable binding affinities (-9.1 kcal/mol), suggesting their potential as therapeutic agents against COVID-19 .
Data Summary
Q & A
Q. What are the common synthetic routes for 5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of pyrimidine derivatives with imidazole precursors. Key steps include:
- Cyclization : Using 2-aminopyrimidines and α,β-unsaturated carbonyl compounds under acidic or basic conditions .
- Sulfur incorporation : Introducing the phenylsulfanyl group via nucleophilic substitution or thiol-ene reactions, often requiring catalysts like Cu(I) or Pd(II) to enhance regioselectivity .
- Optimization : Adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (typically 60–85%) . Characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry is critical for purity validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Identifies proton environments (e.g., methyl groups at C5/C7 and sulfanyl-methyl substitution) and confirms regiochemistry .
- HPLC : Assesses purity (>95% preferred for pharmacological studies) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry (ESI-TOF) : Provides exact molecular weight (e.g., [M+H]⁺ at m/z 298.1) and fragmentation patterns to verify structural integrity .
Q. What structural features influence the compound’s reactivity and stability in solution?
- Electron-withdrawing groups : The phenylsulfanyl moiety enhances stability by reducing electron density at the imidazo[1,2-a]pyrimidine core, minimizing oxidative degradation .
- Steric hindrance : Methyl groups at C5/C7 restrict rotational freedom, improving thermal stability but potentially slowing nucleophilic substitution reactions .
- pH sensitivity : Degradation under strongly acidic/basic conditions (pH <2 or >10) necessitates storage in neutral buffers .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are used to quantify binding affinities?
- Mechanistic studies : The compound acts as a kinase inhibitor (e.g., Aurora-A) by competitively binding ATP pockets, validated via:
- Fluorescence polarization assays : Measuring displacement of fluorescent ATP analogs (IC50 values: 0.5–5 μM) .
- Surface plasmon resonance (SPR) : Real-time kinetics (kₐ ≈ 10³–10⁴ M⁻¹s⁻¹; k_d ≈ 10⁻³–10⁻⁴ s⁻¹) .
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
- Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to assess if divergent activities arise from differential metabolite profiles .
- Structural analogs : Compare substituent effects (e.g., replacing phenylsulfanyl with triazoles) to isolate pharmacophoric contributions .
Q. How can computational modeling (e.g., molecular docking) predict modifications to enhance target selectivity?
- Docking simulations (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) and guide methyl/fluoro substitutions to improve binding .
- QSAR models : Correlate logP values (2.5–3.5) with membrane permeability to prioritize derivatives with optimal bioavailability .
Q. What novel synthesis methods (e.g., microwave-assisted or solid-phase) improve scalability for structure-activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
